molecular formula C12H13F3O B8150702 1-(4,4,4-Trifluorobutoxy)-4-vinylbenzene

1-(4,4,4-Trifluorobutoxy)-4-vinylbenzene

Cat. No.: B8150702
M. Wt: 230.23 g/mol
InChI Key: IRPCRNMOYXLKEY-UHFFFAOYSA-N
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Description

1-(4,4,4-Trifluorobutoxy)-4-vinylbenzene is a fluorinated aromatic compound characterized by a vinyl group (–CH=CH₂) at the para position of a benzene ring and a 4,4,4-trifluorobutoxy (–O–CF₂–CF₂–CH₂–CH₃) substituent. This structure confers unique physicochemical properties, including enhanced lipophilicity and metabolic stability due to the trifluoromethyl groups, which are known to resist enzymatic degradation .

The vinyl group enhances reactivity in polymerization or coupling reactions, making the compound valuable in materials science and pharmaceutical synthesis. For instance, derivatives with trifluorobutoxy groups have been used in enzyme inhibition studies, such as KDM5A histone demethylase inhibitors .

Properties

IUPAC Name

1-ethenyl-4-(4,4,4-trifluorobutoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3O/c1-2-10-4-6-11(7-5-10)16-9-3-8-12(13,14)15/h2,4-7H,1,3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRPCRNMOYXLKEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)OCCCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,4,4-Trifluorobutoxy)-4-vinylbenzene typically involves the reaction of 4-vinylphenol with 4,4,4-trifluorobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4,4,4-Trifluorobutoxy)-4-vinylbenzene undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or diols.

    Reduction: The vinyl group can be reduced to form ethyl derivatives.

    Substitution: The trifluorobutoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and osmium tetroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are commonly used.

Major Products Formed

    Oxidation: Epoxides and diols.

    Reduction: Ethyl derivatives.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

1-(4,4,4-Trifluorobutoxy)-4-vinylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties, particularly in the development of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-(4,4,4-Trifluorobutoxy)-4-vinylbenzene involves its interaction with specific molecular targets. The trifluorobutoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly valuable in medicinal chemistry, where the compound can modulate the activity of enzymes and receptors involved in various biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight Key Functional Groups Applications/Relevance Reference
1-(4,4,4-Trifluorobutoxy)-4-vinylbenzene C₁₂H₁₃F₃O (est.) ~246.23 Vinyl, trifluorobutoxy Polymerization, enzyme inhibitors
1-Bromo-2-methyl-4-(4,4,4-trifluorobutoxy)benzene C₁₁H₁₂BrF₃O 297.11 Bromo, methyl, trifluorobutoxy Intermediate in organic synthesis
4-(4,4,4-Trifluorobutoxy)-benzaldehyde C₁₁H₁₁F₃O₂ 232.20 Aldehyde, trifluorobutoxy Pharmaceutical intermediates
1,1,1-Trifluoro-4,4-bis(4,4,4-trifluorobutoxy)butane C₁₂H₁₇F₉O₂ 414.25 Bis(trifluorobutoxy), trifluoromethyl Specialty solvents, fluorinated materials
1-[4-Chloro-1-(4-fluorophenyl)butyl]-4-fluorobenzene C₁₆H₁₅ClF₂ 280.74 Chloro, fluorophenyl Unknown (structural analog)

Physicochemical Properties

  • Lipophilicity : The trifluorobutoxy group increases hydrophobicity, enhancing membrane permeability. This is critical for bioactive compounds like the KDM5A inhibitor (C₁₆H₁₅F₃N₄O₂), where the trifluorobutoxy moiety improves binding to hydrophobic enzyme pockets .
  • Reactivity : The vinyl group in this compound enables participation in radical or catalytic polymerization, unlike brominated (e.g., C₁₁H₁₂BrF₃O) or aldehyde-containing (e.g., C₁₁H₁₁F₃O₂) analogs .
  • Metabolic Stability : Fluorine substitution reduces metabolic degradation rates. For example, deuterated analogs of L-deprenyl show altered trapping kinetics in MAO B mapping, highlighting fluorine’s role in modulating biological half-lives .

Research Findings and Key Observations

  • Biological Behavior : Deuterium substitution in MAO B tracers (e.g., [¹¹C]L-deprenyl-D₂) reduces radiotracer trapping rates, demonstrating how isotopic or fluorinated modifications can fine-tune pharmacokinetics .
  • Structural Insights : X-ray crystallography of KDM5A inhibitors reveals that the trifluorobutoxy group occupies a hydrophobic cleft, stabilizing inhibitor-enzyme interactions .
  • Safety Profiles : Brominated analogs (e.g., 1-(4-Bromobutoxy)-3-methylbenzene) may pose higher toxicity risks due to reactive halogen bonds, whereas fluorinated compounds generally exhibit lower acute toxicity .

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